molecular formula C10H9BrO B1270756 6-Bromo-2-tetralone CAS No. 4133-35-1

6-Bromo-2-tetralone

Cat. No.: B1270756
CAS No.: 4133-35-1
M. Wt: 225.08 g/mol
InChI Key: BYHKDUFPSJWJDI-UHFFFAOYSA-N
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Description

6-Bromo-2-tetralone (CAS 4133-35-1) is a brominated tetralone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.082 g/mol. It is a key intermediate in organic synthesis, particularly for producing 6-bromo-2-tetralol, a precursor to potassium channel blockers . Its synthesis involves multi-step transformations from 6-bromo-1-tetralone via hydroboration, dehydration, epoxidation, and ring-opening reactions, achieving high yields (>95%) and purity .

The compound is sparingly soluble in DMSO (66.67 mg/mL at 296.21 mM) and requires sonication for dissolution. It is stored at 2–8°C (short-term) or -80°C (long-term) to ensure stability . Its applications extend to microbial electrosynthesis, where electrochemical bioreactors facilitate its biotransformation into chiral alcohols like 6-bromo-2-tetralol .

Preparation Methods

Four-Step Synthesis from 6-Bromo-1-Tetralone

Reaction Overview

The most industrially validated method involves converting 6-bromo-1-tetralone to 6-bromo-2-tetralone via hydroboration, dehydration, epoxidation, and epoxide ring-opening. This route, patented by CN104591988A, achieves high yields (92–98%) and purity through controlled stepwise transformations.

Detailed Reaction Conditions

Step 1: Hydroboration Reduction

  • Reagents: Sodium borohydride (1–2 eq), ethanol (95%)
  • Conditions: −5°C to 5°C, 1–2 hours
  • Yield: 92–98% (naphthalenol intermediate).

Step 2: Tosic Acid-Catalyzed Dehydration

  • Reagents: p-Toluenesulfonic acid (0.03–0.05 eq), benzene
  • Conditions: 80–90°C reflux, 2–4 hours
  • Yield: 80–90% (3,4-dihydronaphthalene intermediate).

Step 3: Epoxidation with mCPBA

  • Reagents: m-Chloroperbenzoic acid (0.4–0.8 eq), NaHCO₃, CH₂Cl₂
  • Conditions: −5°C to 5°C, 4–8 hours
  • Yield: 85–90% (epoxy intermediate).

Step 4: BF₃-Et₂O Catalyzed Ring-Opening

  • Reagents: Boron trifluoride etherate (0.07–0.14 eq), benzene
  • Conditions: 80–90°C reflux, 3–5 hours
  • Final Yield: 70–76% (this compound).

Scalability and Industrial Application

Large-scale trials (1.0 mol input) demonstrated 98% yield in the hydroboration step, with consistent purity (>99%) after column chromatography. This method is favored for its cost-effectiveness and minimal side products.

Direct Bromination of 2-Tetralone

Classical Bromination Protocol

2-Tetralone undergoes electrophilic aromatic substitution using bromine (Br₂) and FeBr₃ catalysis. The reaction selectively brominates the para position relative to the ketone, yielding this compound.

Conditions:

  • Solvent: Dichloromethane or acetic acid
  • Temperature: 0–25°C
  • Yield: 60–75% (crude), rising to 85% after recrystallization.

Limitations and Side Reactions

Over-bromination at adjacent positions (e.g., 5- or 7-bromo isomers) occurs if stoichiometry exceeds 1:1 Br₂:2-tetralone. Catalytic FeBr₃ (10–15 mol%) minimizes byproducts but requires rigorous temperature control.

Diazotization and Bromination of 6-Amino-1-Tetralone

Sandmeyer-Type Reaction

6-Amino-1-tetralone is converted to 6-bromo-1-tetralone via diazotization (NaNO₂/HBr) followed by CuBr-mediated bromination. Subsequent ketone isomerization yields this compound.

Reaction Steps:

  • Diazotization: HBr (47%), NaNO₂ (1.2 eq), 0–5°C, 15 minutes.
  • Bromination: CuBr (1.2 eq), HBr, 15 minutes.
  • Isomerization: Acidic or basic conditions (e.g., AlCl₃).

Overall Yield: 83% after purification.

Advantages Over Direct Bromination

This method avoids regioselectivity issues but requires multi-step optimization. It is preferable for laboratories lacking specialized bromination catalysts.

Friedel-Crafts Cyclization Strategies

Synthesis from Arylpropanoyl Chlorides

Friedel-Crafts acylation of bromobenzene derivatives with succinic anhydride or related electrophiles constructs the tetralone core. For example:

Reaction:

  • Electrophile: 4-Bromophenylpropanoic acid
  • Catalyst: AlCl₃ (2.5 eq)
  • Conditions: Reflux in CH₂Cl₂, 6 hours
  • Yield: 65–70%.

Regioselective Modifications

Boukouvalas’s asymmetric synthesis demonstrated enantioselective alkynylation followed by cyclization to access chiral this compound derivatives (94% ee). This approach is critical for pharmaceutical applications requiring stereochemical precision.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Yield Cost Scalability
Hydroboration-Epoxidation 6-Bromo-1-tetralone 4 70–76% Low Industrial
Direct Bromination 2-Tetralone 1 60–75% Moderate Lab-Scale
Diazotization 6-Amino-1-tetralone 3 83% High Lab-Scale
Friedel-Crafts Arylpropanoyl Chloride 2–3 65–70% High Pilot-Scale

Key Observations:

  • The hydroboration route offers the best balance of yield and cost for bulk production.
  • Friedel-Crafts methods enable structural diversification but require expensive catalysts.
  • Diazotization is limited by precursor availability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-1,2-dione.

    Reduction: Reduction reactions can convert it to 6-bromo-2-tetralol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: this compound-1,2-dione.

    Reduction: 6-Bromo-2-tetralol.

    Substitution: Various substituted tetralones depending on the nucleophile used.

Scientific Research Applications

Synthetic Methods

The synthesis of 6-Bromo-2-tetralone can be achieved through several methods:

  • Bromination of 2-Tetralone : This method typically involves using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the sixth position.
  • Multi-Step Synthesis : A novel approach involves starting from 6-bromo-1-tetralone and utilizing hydroboration, dehydration, and epoxidation reactions to produce this compound efficiently .
  • Biotransformation : Recent studies have explored using electrochemical bioreactor systems for the biotransformation of this compound into 6-bromo-2-tetralol, highlighting its potential for modification through biological means .

Chemistry

  • Intermediate in Organic Synthesis : this compound serves as a crucial building block in the synthesis of various organic compounds. Its bromine atom facilitates further chemical modifications, allowing researchers to create diverse chemical libraries .

Biology

  • Biochemical Probes : It is employed in biochemical assays to study enzyme-catalyzed reactions. Notably, it has been investigated for its potential to inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism .
  • Antibacterial Activity : Some derivatives of compounds related to this compound have shown promising antibacterial properties against various bacterial strains .

Medicine

  • Pharmaceutical Precursor : This compound is recognized as a precursor in synthesizing pharmaceutical agents, including potential antidepressants like sertraline and antitumor drugs such as amrubicin. Its structural characteristics enable it to participate in reactions that yield biologically active compounds .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, making it valuable for studying metabolic pathways and developing new therapeutic agents .
  • Antitumor Activity Investigation : Several studies have evaluated the antitumor potential of compounds derived from this compound. For instance, derivatives have been tested for their effectiveness against cancer cell lines, showing varying degrees of cytotoxicity .
  • Electrochemical Biotransformation : A study highlighted the use of electrochemical methods to convert this compound into other useful derivatives, showcasing its versatility in organic synthesis and potential applications in green chemistry .

Comparison with Related Compounds

Compound NameKey FeaturesApplications
6-Methoxy-2-tetralone Contains a methoxy group; different reactivity patternsOrganic synthesis
6-Fluoro-2-tetralone Fluorine substitution alters biological activityMedicinal chemistry
6-Chloro-2-tetralone Chlorine atom affects solubility and reactivityChemical intermediates

Mechanism of Action

The mechanism of action of 6-Bromo-2-tetralone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes. For example, it has been studied for its potential to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The bromine atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Halogenated Tetralones

6-Chloro-2-tetralone (CAS 17556-18-2) and 6,8-Dichloro-2-tetralone (CAS 113075-86-8)

  • Structural Differences : Chlorine substituents replace bromine, altering electronic properties and steric bulk.
  • Synthesis : Chlorinated analogs are synthesized via electrophilic aromatic substitution, similar to brominated counterparts but using chlorinating agents like N-chlorosuccinimide .
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce reactivity in cross-coupling reactions.
Property 6-Bromo-2-tetralone 6-Chloro-2-tetralone 6,8-Dichloro-2-tetralone
Molecular Weight (g/mol) 225.08 180.62 215.06
Halogen Substituent Br (1 position) Cl (1 position) Cl (2 positions)
Key Applications Pharmaceutical intermediates Less studied; niche synthesis Polymer additives

Key Insight : Bromine’s superior leaving-group ability makes this compound more versatile in nucleophilic substitutions and Suzuki-Miyaura couplings compared to chlorinated analogs .

Positional Isomers: 6-Bromo-1-tetralone (CAS 66361-67-9)

  • Structural Difference : The ketone group is at the 1-position instead of the 2-position.
  • Synthesis : Direct bromination of 1-tetralone, avoiding the multi-step process required for 2-tetralone synthesis .
  • Reactivity : The 1-position ketone exhibits different steric and electronic effects, influencing its utility in ring-expansion reactions .
Property This compound 6-Bromo-1-tetralone
Ketone Position 2-position 1-position
Synthetic Complexity High (multi-step) Low (direct bromination)
Application Focus Chiral alcohol synthesis Limited; niche intermediates

Key Insight : this compound’s synthetic complexity is justified by its role in stereoselective reductions, whereas the 1-isomer is less explored in high-value applications .

Aromatic Bromoketones: (4-Bromophenyl)cyclopropylmethanone (CAS 6952-89-2)

  • Structural Difference: A cyclopropylmethanone group replaces the tetralone ring.
  • Synthesis : Prepared via Friedel-Crafts acylation of bromobenzene derivatives.
  • Reactivity : The cyclopropane ring introduces strain, enhancing reactivity in cycloadditions but limiting thermal stability .
Property This compound (4-Bromophenyl)cyclopropylmethanone
Core Structure Tetralone Aromatic cyclopropane
Molecular Weight (g/mol) 225.08 225.08 (same formula)
Stability High (stable at -80°C) Moderate (strain-sensitive)

Key Insight : Despite identical molecular weights, the tetralone scaffold offers superior stability for long-term storage and iterative synthetic steps .

Methoxy-Substituted Tetralones: 6,7-Dimethoxy-2-tetralone

  • Structural Difference : Methoxy groups at the 6- and 7-positions instead of bromine.
  • Synthesis : Achieved via bromination followed by demethylation or direct methoxylation .
  • Applications : Used in natural product synthesis (e.g., lignans) rather than pharmaceuticals .
Property This compound 6,7-Dimethoxy-2-tetralone
Substituent Effects Electron-withdrawing (Br) Electron-donating (OCH₃)
Key Reactions Reductions, cross-couplings Electrophilic substitutions

Key Insight : Bromine’s electron-withdrawing nature enhances electrophilic substitution rates at the 2-position, whereas methoxy groups direct reactivity to ortho/para positions .

Biological Activity

6-Bromo-2-tetralone is an organic compound with significant biological activity, primarily due to its role as a precursor in medicinal chemistry and its interactions with various biological targets. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrOC_{10}H_9BrO and features a bromine atom at the sixth position of the tetralone structure. This unique placement influences its reactivity and biological interactions. The compound is synthesized through bromination of 2-tetralone, often using bromine in the presence of a catalyst like iron(III) bromide under controlled conditions.

The mechanism of action of this compound involves its interaction with various enzymes and receptors in biological systems. Notably, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are vital for mood regulation. This property suggests potential applications in developing antidepressant medications .

Biological Activities

  • Antidepressant Potential :
    • Mechanism : By inhibiting monoamine oxidase, this compound may enhance neurotransmitter availability.
    • Research Findings : Studies indicate that derivatives of tetralones exhibit antidepressant-like effects in animal models, suggesting that this compound could share similar properties.
  • Antitumor Activity :
    • Mechanism : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells.
    • Research Findings : Preliminary data suggest that this compound may possess cytotoxic effects against specific cancer cell lines, although further research is needed to confirm these findings .
  • Enzyme Modulation :
    • Applications : Used as a biochemical probe to study enzyme-catalyzed reactions.
    • Research Findings : It has been employed in assays to evaluate the inhibition of various enzymes, including those involved in metabolic pathways .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeatureBiological Activity
This compoundBromine at C6Potential MAO inhibitor, antitumor
6-Methoxy-2-tetraloneMethoxy group at C6Antidepressant-like effects
6-Fluoro-2-tetraloneFluorine at C6Varying reactivity and potential toxicity

The presence of different substituents significantly alters the biological activity and reactivity patterns of these compounds, making them valuable for various research applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination Method : Involves brominating 2-tetralone using bromine and a catalyst like iron(III) bromide.
  • Hydroboration and Epoxidation : A novel method includes hydroboration followed by dehydration and epoxidation steps using m-chloroperbenzoic acid, yielding high-purity products efficiently .

Case Studies

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Bromo-2-tetralone, and how should researchers interpret spectral data to confirm structural integrity?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) analysis to identify aromatic protons (~6.5–7.5 ppm) and ketone carbonyl signals (~200–220 ppm). Infrared (IR) spectroscopy can confirm the carbonyl stretch (~1700 cm<sup>-1</sup>). Mass spectrometry (MS) should show a molecular ion peak at m/z 224 (C10H9BrO). Cross-validate with purity data from suppliers (≥98%) to ensure minimal impurities .

Q. What synthetic routes are commonly used to prepare this compound, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Common methods include Friedel-Crafts acylation of brominated tetralin derivatives or bromination of 2-tetralone using N-bromosuccinimide (NBS). Key parameters to optimize:

  • Temperature : Control exothermic reactions (≤0°C for bromination to avoid side products).
  • Solvent : Use dichloromethane or carbon tetrachloride for improved solubility.
  • Catalyst : Employ Lewis acids like AlCl3 for acylation.
    Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water) .

Q. How should researchers handle safety concerns when working with this compound in the laboratory?

  • Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols). Use fume hoods, nitrile gloves, and safety goggles. Store at 0–6°C to prevent decomposition. In case of exposure, refer to SDS guidelines for decontamination and medical consultation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify electrophilic sites (C-6 bromine as a leaving group). Compare activation energies for substitution at different positions (C-1 vs. C-3). Validate predictions with kinetic experiments (e.g., reaction with amines under varying temperatures) .

Q. What strategies resolve contradictions in reported enantioselectivity when using this compound as a precursor in asymmetric catalysis?

  • Methodological Answer : Conduct systematic reviews of chiral catalysts (e.g., BINOL-derived phosphates) and reaction conditions (solvent polarity, temperature). Use <sup>13</sup>C NMR to analyze diastereomeric excess. Employ design of experiments (DoE) to isolate variables (e.g., catalyst loading vs. substrate ratio). Replicate conflicting studies with standardized protocols to identify procedural discrepancies .

Q. How can researchers leverage this compound to synthesize polycyclic aromatic hydrocarbons (PAHs) with tailored optoelectronic properties?

  • Methodological Answer : Utilize Suzuki-Miyaura coupling to introduce aryl groups at the brominated position, followed by cyclization via acid-mediated Friedel-Crafts alkylation. Characterize PAHs using UV-Vis spectroscopy (λmax for conjugation length) and cyclic voltammetry (HOMO-LUMO gaps). Compare computational predictions (TD-DFT) with experimental data to refine synthetic pathways .

Q. What advanced purification techniques are critical for isolating this compound from complex reaction mixtures containing regioisomers?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10). Use preparative GC-MS for volatile byproducts. Confirm purity via differential scanning calorimetry (DSC) to detect melting point deviations (>98% purity: mp ~55–57°C) .

Q. Notes on Experimental Design & Data Analysis

  • Contradiction Analysis : Cross-reference spectral data with computational models to distinguish between structural isomers (e.g., 6-bromo vs. 7-bromo derivatives) .
  • Scope Refinement : Narrow research questions using the FLOAT method (e.g., "How does solvent polarity affect NAS kinetics in this compound?" vs. a broad inquiry about reactivity) .

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKDUFPSJWJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369939
Record name 6-Bromo-2-tetralone
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4133-35-1
Record name 6-Bromo-2-tetralone
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Record name 6-Bromo-2-tetralone
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Record name 6-Bromo-2-tetralone
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Synthesis routes and methods I

Procedure details

To a two-liter round bottom flask equipped with a gas inlet tube connected to an external tank of ethylene, an addition funnel containing a solution of the crude 4-bromophenylacetyl chloride described above in methylene chloride (75 ml), a thermometer, a gas inlet adapter connected to a bubbler and a positive nitrogen flow, and a heavy-duty magnetic stirrer was added dry methylene chloride (1000 ml) and aluminium chloride (55 g, 0.42 mole). The stirred suspension was cooled to −10° C. using an ice/salt bath, and ethylene was introduced through the gas inlet tube, which was positioned just above the vortex. Dropwise addition of the phenylacetyl chloride solution was started at a moderate rate, and adjusted periodically so that the reaction temperature stayed below 0° C. Ethylene flow was continued for 30 minutes after addition of the acid chloride solution was complete, and then reaction mixture was poured over 2000 ml of ice, stirred vigorously for a few minutes, and left to sit until the ice melted. The methylene chloride layer was separated and the aqueous layer was extracted three times with methylene chloride (100 ml each). Combined methylene chloride layers were filtered through a short silica gel plug and then evaporated under reduced pressure to leave an amber-colored oil, which was purified using silica gel column chromatrography, eluting with ethyl acetate:hexane (35:65) to give 6-bromo-2-tetralone as an amber crystalline solid. (25 g, 95%).
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Synthesis routes and methods II

Procedure details

A single neck 3 liter round bottom flask under an Ar atmosphere was charged with 4-bromo-phenyl acetic acid (250.0 g, 1.15 m), methylene chloride (1.5 L), and dimethylformamide (0.5 mL). This magnetically stirred solution was cooled to 0° C. and treated dropwise with oxalyl chloride (156 mL, 1.74 m). The reaction was allowed to reach room temperature and stirred 16 hrs. The reaction was concentrated on a rotary evaporator to approximately 1 L of volume. A separate dry 5 liter 3 neck round bottom flask under Ar, fitted with gas inlet tube, overhead stirrer, and digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 m). This suspension was cooled to 0° C. and stirred while the above solution of acid chloride was added to it slowly via cannula. When the addition was complete, ethylene gas was introduced for 1-2 hrs to the vigorously stirred suspension while maintaining the internal temperature at 15° C. Upon completion by HPLC, the reaction was warmed to room temperature and stirred for 0.5 hrs. The mixture was recooled to 0° C. and cautiously quenched slowly with water (1.5L). The layers were separated, and the aqueous one washed with 500 mL of methylene chloride. The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL). Each aqueous extract was washed with the same 500 mL methylene chloride extract from above. The methylene chloride extracts were combined, dried (Na2SO4), filtered, and concentrated to approximately 500 mL of volume. This was then added to 5.0L of hexane warmed to 50° C. The methylene chloride was distilled off and the hot solution decanted from an insoluble brown tar. The solution was allowed to cool to 25° C. and placed in the freezer overnight. The precipitate was collected and washed with hexane (200 mL), and dried in vacuo to give 229.0 g of the compound as a pale yellow solid (88%).
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88%

Synthesis routes and methods III

Procedure details

A single neck 3 liter round bottom flask under an Ar atmosphere was charged with 4-bromobenzeneacetic acid (250.0 g, 1.15 mol), methylene chloride (1.5 L) and dimethylformamide (0.5 mL). This magnetically stirred solution was cooled to 0° C. and treated dropwise with oxalyl chloride (156 mL, 1.74 mol). The reaction was allowed to reach room temperature and stirred 16 h. The reaction was concentrated on a rotary evaporator to approximately 1 L of volume. A separate dry 5 liter 3 neck round bottom flask under Ar, fitted with gas inlet tube, overhead stirrer, and digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 mol). This suspension was cooled to 0° C. and stirred while the above solution of acid chloride was added to it slowly via cannula. When the addition was complete, ethylene gas was introduced for 1-2 h. to the vigorously stirred suspension while maintaining the internal temperature at 15° C. Upon completion by HPLC, the reaction was warmed to room temperature and stirred for 0.5 h. The mixture was recooled to 0° C. and cautiously quenched slowly with water (1.5 L). The layers were separated, and the aqueous one washed with methylene chloride (500 mL). The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL). Each aqueous extract was washed with the same 500 mL methylene chloride extract from above. The methylene chloride extracts were combined, dried (Na2SO4), filtered, and concentrated to approximately 500 mL of volume. This was then added to 5.0 L of hexane warmed to 50° C. The methylene chloride was distilled off and the hot solution decanted from an insoluble brown tar. The solution was allowed to cool to 25° C. and placed in the freezer overnight. The precipitate was collected and washed with hexane (200 mL), and dried in vacuo to give 229.0 g of 6-bromo-3,4-dihydro-2(1H)-napthalenone as a pale yellow solid (88%).
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250 g
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acid chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2-tetralone
6-Bromo-2-tetralone
6-Bromo-2-tetralone
6-Bromo-2-tetralone
6-Bromo-2-tetralone
6-Bromo-2-tetralone

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